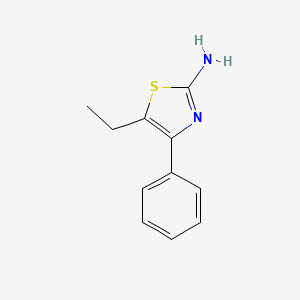

5-乙基-4-苯基-1,3-噻唑-2-胺

描述

The compound "5-Ethyl-4-phenyl-1,3-thiazol-2-amine" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and interactions with different reagents. For instance, the ibuprofen derivative mentioned in paper is prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3. Similarly, the synthesis of novel (phenylalkyl)amines involves the conversion of thioether derivatives and subsequent reactions to yield the desired amines . Ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates are treated with various reagents to give thiazoles, which are further reacted to produce different compounds . These methods indicate a variety of synthetic pathways that could potentially be applied to the synthesis of "5-Ethyl-4-phenyl-1,3-thiazol-2-amine".

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and X-ray diffraction. The ibuprofen-thiadiazole hybrid compound's structure was determined by single crystal X-Ray diffraction, showing that it crystallizes in the triclinic system . The structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was studied by NMR spectroscopy and X-ray crystallography, revealing its existence in the exo-amino tautomeric form in the solid state . These studies highlight the importance of advanced analytical techniques in determining the precise molecular structure of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that modify their structure and properties. For example, the reaction of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydro-pyrazol-3-ones with different reagents leads to the formation of oxadiazoles and thiazolinylidene acetates . The interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids results in the formation of adducts and salts, demonstrating the compound's reactivity towards acid-base reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The vibrational analysis of the ibuprofen-thiadiazole hybrid compound provides insights into the bond character within the thiadiazole moiety . The crystal structures of the cocrystals and salts formed by 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine reveal hydrogen bonding and weak π-π interactions, which are significant for understanding the compound's solid-state properties .

科学研究应用

药物化学:抗癌潜力

噻唑骨架,包括 5-乙基-4-苯基-1,3-噻唑-2-胺,因其在控制细胞通路和选择性抗癌活性方面的潜力而备受关注 。研究表明,噻唑化合物的衍生物可以被合成以靶向特定的癌细胞,为开发新的抗癌药物提供途径。

药理学:药物发现

在药理学中,5-乙基-4-苯基-1,3-噻唑-2-胺是药物发现的多功能构建块。 其结构核心有利于修饰,可以导致开发具有广泛生物活性的药物,包括抗真菌 、抗逆转录病毒和抗菌作用。

农业:杀菌剂和杀虫剂开发

噻唑衍生物已显示出对与农业相关的细菌和真菌菌株的显着活性 。这使得 5-乙基-4-苯基-1,3-噻唑-2-胺成为合成新的杀菌剂和杀虫剂的候选药物,这些药物可以保护作物免受疾病侵害并提高产量。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

未来方向

作用机制

Target of Action

The primary targets of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine are currently unknown. Thiazole derivatives, however, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives, in general, have been found to interact with a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

The compound has a molecular weight of 204.3 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

Thiazole derivatives have been found to exert a variety of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially influence the action of the compound .

属性

IUPAC Name |

5-ethyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFFDVPXYBZEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187776 | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34176-47-1 | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034176471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-4-phenyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

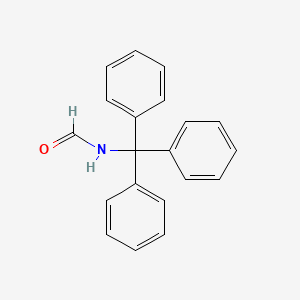

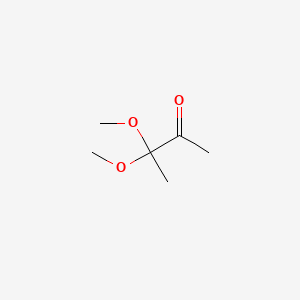

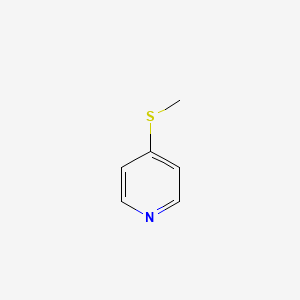

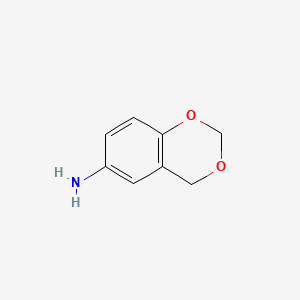

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。